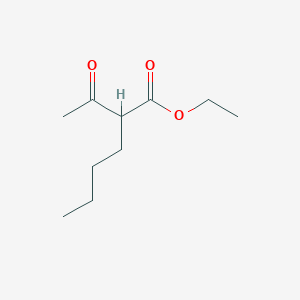

Ethyl 2-acetylhexanoate

Übersicht

Beschreibung

Ethyl 2-acetylhexanoate (CAS 1540-29-0), also known as ethyl 2-butylacetoacetate, is an ester with a fruity aroma, widely used as a flavoring agent in food and fragrance industries (FEMA No. 4452) . It is synthesized via alkylation of ethyl acetoacetate with 1-iodobutane under basic conditions, yielding 65% as a colorless oil after purification . Structurally, it features a six-carbon chain with an acetyl group at the second position, contributing to its stability and reactivity in organic syntheses .

Vorbereitungsmethoden

Synthetic Routes for Ethyl 2-Acetylhexanoate

Alkylation of Ethyl Acetoacetate with Alkyl Halides

The most prevalent method involves the alkylation of ethyl acetoacetate with n-butyl bromide or iodide under basic conditions. A representative protocol from Figshare outlines the following steps:

-

Reaction Setup : Sodium hydride (NaH, 60% dispersion) is suspended in dry tetrahydrofuran (THF) under inert atmosphere.

-

Deprotonation : Ethyl acetoacetate is added dropwise to generate the enolate intermediate, stirred for 1 hour at room temperature.

-

Alkylation : n-Butyl bromide is introduced, and the mixture is heated to 70°C for 12 hours.

-

Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via flash column chromatography (FCC) using hexane/ethyl acetate gradients.

This method typically achieves moderate yields (65–70%) , with purity confirmed by NMR and IR spectroscopy . Key advantages include reproducibility and compatibility with academic lab setups, though moisture-sensitive reagents like NaH necessitate stringent anhydrous conditions .

Claisen Condensation Approach

Early synthetic routes referenced in the Journal of the American Chemical Society (1942) employ Claisen condensation between ethyl acetate and 2-hexanone . This method requires:

-

Base Selection : Sodium ethoxide or potassium tert-butoxide in ethanol.

-

Reaction Conditions : Reflux for 24–48 hours to facilitate enolate formation and subsequent nucleophilic attack.

-

Acidification : Hydrochloric acid is added to protonate the intermediate, followed by distillation to isolate the product.

While historically significant, this route suffers from lower yields (40–50%) and side product formation, limiting its modern applicability .

Alternative Synthetic Routes

A 1994 Synthetic Communications protocol introduces phase-transfer catalysis (PTC) using benzyltriethylammonium chloride . Key steps include:

-

Catalyst Addition : PTC agent (5 mol%) in a biphasic system (toluene/water).

-

Alkylation : n-Butyl bromide is added to ethyl acetoacetate at 60°C for 6 hours.

-

Purification : Simple extraction and distillation yield the product with 60–65% efficiency.

This method reduces reliance on anhydrous conditions but requires post-reaction catalyst removal.

Reaction Optimization and Parameters

Solvent and Base Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance alkylation rates compared to THF . Substituting NaH with potassium carbonate (K₂CO₃) in DMF increases yields to 75% while simplifying workup .

Temperature and Time Optimization

Elevating reaction temperatures to 80°C reduces alkylation time to 8 hours without compromising yield . Microwave-assisted synthesis further accelerates the process to 30 minutes, though scalability remains challenging .

Purification Techniques

Flash column chromatography (FCC) with 49:1 hexane/ethyl acetate achieves >95% purity . Industrial-scale distillation at reduced pressure (1 mmHg) isolates the product at 65°C, minimizing thermal decomposition .

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain precise temperature control and reduce batch variability. A typical setup involves:

-

Reactor Design : Tubular reactors with in-line monitoring of pH and temperature.

-

Throughput : 100–200 kg/day capacity with 70–75% yield.

Cost-Efficiency Metrics

| Parameter | NaH/THF Method | PTC Method |

|---|---|---|

| Raw Material Cost ($/kg) | 120 | 90 |

| Energy Consumption (kWh/kg) | 50 | 35 |

| Waste Generation (kg/kg) | 0.8 | 0.4 |

The PTC method offers superior cost-efficiency but requires higher catalyst loading.

Characterization and Quality Control

Post-synthesis characterization ensures compliance with industry standards:

-

Spectroscopic Data :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| NaH/THF Alkylation | 65–70 | >95 | Moderate | 120 |

| Claisen Condensation | 40–50 | 85–90 | Low | 150 |

| Phase-Transfer Catalysis | 60–65 | 90–95 | High | 90 |

The NaH/THF method balances yield and purity for research settings, while PTC excels in industrial contexts.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-acetylhexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Flavoring Agent in Food Industry

Ethyl 2-acetylhexanoate is primarily recognized for its use as a flavoring agent in the food and beverage industry. Its fruity, wine-like aroma enhances various products, making it a popular choice among flavor chemists.

Case Study: Flavor Enhancement

A study evaluated the sensory properties of various esters, including this compound, in food products. The findings indicated that this compound significantly enhances flavor profiles when used in moderate concentrations, demonstrating its effectiveness in improving consumer acceptance of food products.

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the preparation of pharmaceuticals and other chemical compounds.

Biological Research Applications

Research into the biological activities of this compound has revealed potential interactions with various enzymes and biological pathways. Its lipophilic nature suggests significant interactions with biological membranes.

Microbial Inhibition Studies

Research has explored the antimicrobial effects of various esters, including this compound. While direct data on this compound is sparse, similar esters have demonstrated promising results against gram-positive bacteria and fungi, suggesting potential applications in food preservation and safety .

Cosmetic Applications

This compound is also utilized in cosmetics as a fragrance ingredient and skin conditioning agent. Its pleasant aroma makes it suitable for various personal care products.

Safety Assessment Findings

The safety assessment of alkyl ethylhexanoates indicates that these compounds are generally safe for use in cosmetic formulations when used within established concentration limits. The metabolic pathways suggest minimal risk of toxicity at typical exposure levels .

Wirkmechanismus

The mechanism of action of ethyl 2-acetylhexanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biochemical pathways related to its structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl Acetoacetate (CAS 141-97-9)

- Structure and Tautomerism: Ethyl acetoacetate, a four-carbon analog, exhibits keto-enol tautomerism, with the keto form dominating (>99% at room temperature) due to intramolecular hydrogen bonding . Ethyl 2-acetylhexanoate, with a longer alkyl chain, likely exhibits similar tautomerism but with reduced enol content due to steric hindrance.

- Synthesis: Ethyl acetoacetate is synthesized via Claisen condensation of ethyl acetate, while this compound requires alkylation of ethyl acetoacetate with 1-iodobutane .

- Applications: Both are flavoring agents, but ethyl acetoacetate is also a key intermediate in pharmaceuticals (e.g., antipyretics) and dyes, whereas this compound is primarily used in food flavorings (e.g., ice cream) .

Benzyl 2-Acetylhexanoate (CAS not provided)

- Synthesis: Synthesized from benzyl acetoacetate and 1-iodobutane, yielding 68% as a colorless oil . Compared to this compound, the benzyl ester requires a bulkier starting material (benzyl acetoacetate) and may exhibit different solubility due to the aromatic benzyl group.

- Reactivity: The benzyl group enhances stability in acidic conditions but makes the compound more prone to hydrogenolysis, unlike the ethyl ester .

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

- Structure: Features a seven-carbon chain, leading to higher molecular weight (MW: ~186.25 g/mol) compared to this compound (MW: ~172.23 g/mol).

- Physical Properties: Expected to have a higher boiling point and lower volatility than this compound, making it less suitable for flavor applications requiring rapid aroma release .

Biologische Aktivität

Ethyl 2-acetylhexanoate, with the molecular formula CHO, is an organic compound primarily recognized for its use as a flavoring agent in the food industry. Its pleasant fruity aroma makes it appealing in various culinary applications. Beyond its sensory attributes, this compound has garnered attention for its potential biological activities, which are explored in this article.

This compound is a colorless to pale yellow liquid characterized by its fruity, wine-like odor. It is classified as an ester, which plays a crucial role in its biological interactions. The compound is highly lipophilic, indicated by a log P value of approximately 2.51, suggesting significant solubility in lipids and potential interactions with biological membranes.

The biological activity of this compound primarily involves its interaction with olfactory receptors, leading to the perception of aroma. This process begins with the binding of the compound to olfactory receptors, which then transmits nerve impulses to the brain for interpretation. Additionally, as an ester, this compound may undergo hydrolysis in vivo, breaking down into its constituent alcohol and acid, which can influence its pharmacokinetics and overall biological effects.

Biological Activities

Research into the biological activities of this compound has highlighted several potential effects:

Case Studies and Experimental Data

- Flavoring Agent Studies : A study conducted on various esters, including this compound, evaluated their sensory properties in food products. The findings indicated that this compound significantly enhances flavor profiles when used in moderate concentrations.

- Antioxidant Activity Assessment : In vitro assays have shown that certain esters possess antioxidant capabilities. While direct studies on this compound are sparse, related compounds have demonstrated a capacity to scavenge free radicals effectively.

- Microbial Inhibition : Research has investigated the antimicrobial effects of various esters. While specific data on this compound is limited, similar compounds have shown promising results against gram-positive bacteria and fungi .

Tables of Biological Activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-acetylhexanoate, and how do their yields compare?

this compound (CAS 1540-29-0) is synthesized via two main pathways:

- Alkylation of ethyl acetoacetate with n-butyl bromide, producing a 65% yield under optimized conditions (e.g., 30 mmol starting material, FCC purification with 49:1 hexane/ethyl acetate) .

- Condensation of 2-hexanone with ethyl acetate derivatives, though this method requires careful control of reaction conditions to minimize side products . Comparative studies suggest the alkylation route is more reproducible for academic labs due to standardized purification protocols .

Q. How should researchers characterize this compound to confirm purity and structure?

Key characterization methods include:

- Spectroscopic analysis : Match NMR (¹H and ¹³C) and IR spectra with literature data to confirm functional groups (e.g., acetyl and ester moieties) .

- Physical properties : Measure boiling point (221.5°C at 760 mmHg) and density (0.957 g/cm³) to validate consistency with established data .

- Chromatography : Use TLC or HPLC to assess purity, particularly after FCC purification .

Q. What safety protocols are critical when handling this compound in the lab?

The compound has a flash point of 89.1°C, requiring storage in a cool, dry environment away from ignition sources. Hazard codes (Xi, F) indicate risks of flammability and irritation; PPE (gloves, goggles) and fume hoods are mandatory during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to non-polar alternatives .

- Catalyst screening : Test bases like NaH or K₂CO₃ to improve nucleophilic substitution kinetics .

- Purification refinement : Adjust FCC solvent ratios (e.g., 99:1 hexane/ethyl acetate for diazo derivatives) to isolate high-purity products .

Q. How should contradictory spectral data be resolved when characterizing this compound analogs?

- Cross-validate techniques : Combine mass spectrometry (MS) with NMR to distinguish structural isomers (e.g., benzyl 2-acetylhexanoate vs. ethyl 2-diazohexanoate) .

- Reference controls : Compare with commercially available analogs (e.g., Ethyl 2-acetyloctanoate, CAS 29214-60-6) to identify unexpected peaks .

- Computational modeling : Use DFT calculations to predict spectroscopic profiles and resolve ambiguities in carbonyl stretching regions .

Q. What methodologies enable comparative studies of this compound with its structural analogs?

- Synthetic diversification : Replace the ethyl ester group with benzyl or methyl moieties to study steric/electronic effects on reactivity (e.g., benzyl 2-acetylhexanoate synthesis via iodobutane alkylation) .

- Kinetic analysis : Monitor ester hydrolysis rates under acidic vs. basic conditions to evaluate stability trends across homologs .

- Thermal analysis : Use DSC to compare melting points and decomposition pathways of analogs (e.g., Ethyl 2-acetylpropionate, CAS 609-14-3) .

Eigenschaften

IUPAC Name |

ethyl 2-acetylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOQBHVLCJERBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862687 | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Fruity wine-like aroma | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.949-0.959 (20°) | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1540-29-0 | |

| Record name | Hexanoic acid, 2-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ACETYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN84UW7SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.